N-Desmethyl Almotriptan
Description
N-Desmethyl Almotriptan is a derivative of Almotriptan, a triptan medication used for the treatment of migraine headaches . It has a molecular formula of C16H23N3O2S and a molecular weight of 321.44 .
Molecular Structure Analysis
The molecular structure of N-Desmethyl Almotriptan is characterized by the presence of an indole ring attached to a pyrrolidine ring via a sulfonyl group . The indole ring is further substituted with a 2-(methylamino)ethyl group .Scientific Research Applications
Migraine Management
- Application : N-Desmethyl Almotriptan is a metabolite of Almotriptan, a drug used in the treatment of migraines . It is part of the triptan class of drugs which are serotonin 5-HT 1B/1D receptor agonists .
- Results : The use of triptans in migraine management has been shown to be efficacious, providing relief from the incapacitating effects of migraines .
Safety Limits
- Application : The safety limits of N-Desmethyl Almotriptan have been discussed in the context of molar limits for nitrosamines .
- Method : The safety limits are calculated based on molecular weight, with N-Desmethyl Almotriptan having a limit of 57.1ng/day .
- Results : The use of molar limits as opposed to weight-based limits has been suggested as a more practical approach, particularly for larger molecules .
Newer Formulations of Triptans
- Application : N-Desmethyl Almotriptan, as a metabolite of Almotriptan, is part of the triptan class of drugs. These drugs are available in several forms including oral tablets, subcutaneous injections, orally disintegrating tablets, rectal suppositories, and intranasal sprays .
- Method : The choice of administration depends on the patient’s preference and the nature of their migraines. For example, orally disintegrating tablets and intranasal sprays can be useful for patients who have difficulty swallowing pills or whose nausea and vomiting make the absorption of oral tablets unpredictable .
- Results : These newer formulations allow patients to use abortive therapy without the need for liquids, at any time and anywhere, at the onset of a migraine attack .
Environmental Monitoring
- Application : N-Desmethyl metabolites of antidepressants, including N-Desmethyl Almotriptan, can be detected in raw sewage and wastewater .
- Method : The method involves solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method has been used to monitor the environmental occurrence of tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs), and some of their metabolites .
- Results : The method has been shown to be highly sensitive and capable of detecting these compounds in environmental samples .
Pharmacokinetic Study
- Application : N-Desmethyl Almotriptan, as a metabolite of Almotriptan, has been used in pharmacokinetic studies .
- Method : The method involves the use of HPLC Tandem Mass Spectrometry for the determination of Almotriptan in human plasma . This method has been applied to pharmacokinetic studies .
- Results : The method has been shown to be precise, with an average within-run and between-run variation of 0.68 to 2.78% and 0.57 to 0.86%, respectively . The average within-run and between-run accuracy of the method throughout its linear range was 98.94 to 102.64% and 99.43 to 101.44%, respectively .
Anxiolytic Agent Study
- Application : N-Desmethyl metabolites, including N-Desmethyl Almotriptan, have been investigated in the study of potential anxiolytic agents .
- Method : The pharmacokinetic properties of these metabolites have been investigated in Wistar rats after administration of the potential anxiolytic agent .
- Results : The results of these studies contribute to our understanding of the pharmacokinetics of potential anxiolytic agents .
properties
IUPAC Name |
N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-17-7-6-14-11-18-16-5-4-13(10-15(14)16)12-22(20,21)19-8-2-3-9-19/h4-5,10-11,17-18H,2-3,6-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREINZNGILEJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747543 | |
Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Almotriptan | |
CAS RN |
334981-12-3 | |
Record name | N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334981-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Desmethyl almotriptan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LX8M2H6V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-desmethylalmotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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